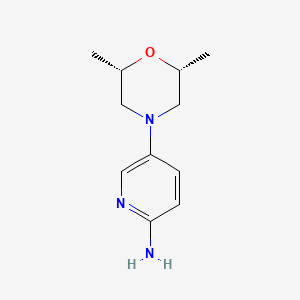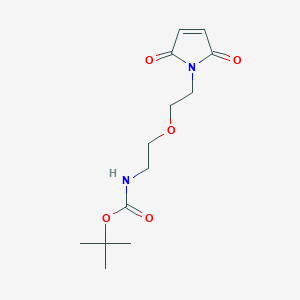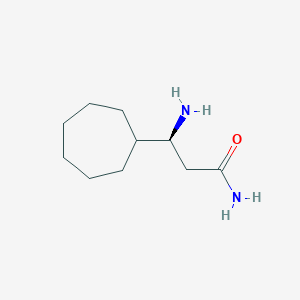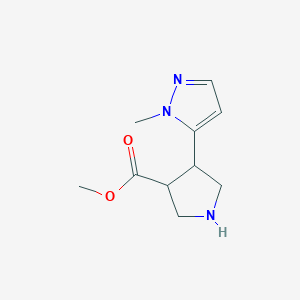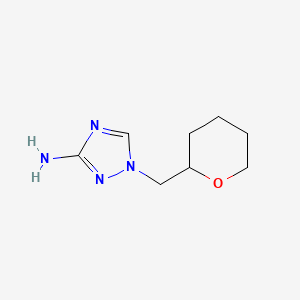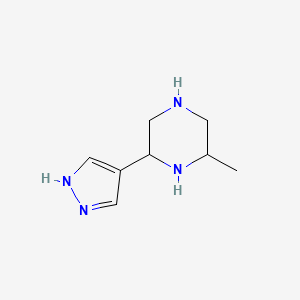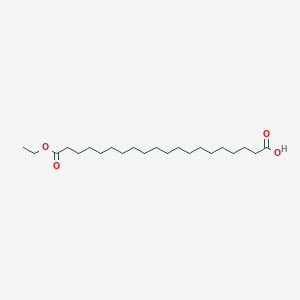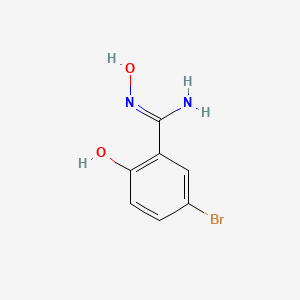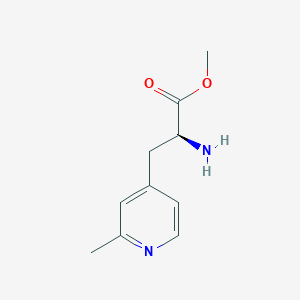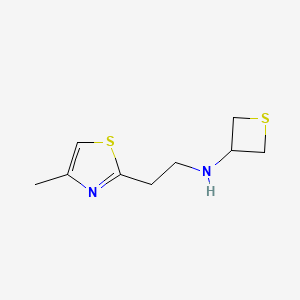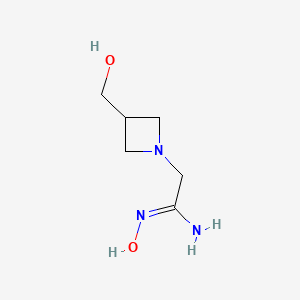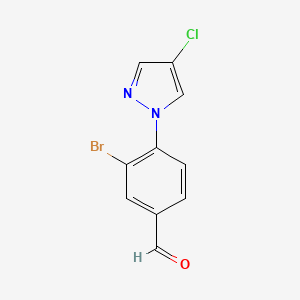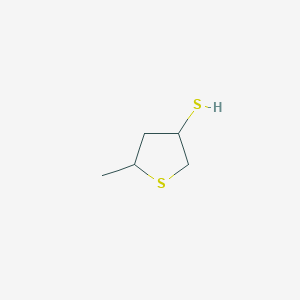
5-Methylthiolane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylthiolane-3-thiol is an organosulfur compound with the molecular formula C5H10S2. It is characterized by a thiol group (-SH) attached to a five-membered thiolane ring, which also contains a methyl group (-CH3) at the 5-position. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiolane-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromobutane with sodium hydrosulfide (NaHS) to form the thiolane ring, followed by methylation at the 5-position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Methylthiolane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiolates (R-S-).
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
5-Methylthiolane-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its role in thiol-mediated biochemical processes and as a model compound for understanding thiol reactivity.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances due to its distinctive odor.
Mechanism of Action
The mechanism of action of 5-Methylthiolane-3-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate oxidative stress and participate in detoxification processes. The compound can interact with proteins, enzymes, and other cellular components, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiolan-3-thiol: Another thiolane derivative with a similar structure but different substitution pattern.
3-Methylthiolane: Lacks the thiol group, resulting in different chemical properties.
Thioterpineol: Contains a thiol group but has a different ring structure.
Uniqueness
5-Methylthiolane-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and odor characteristics. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C5H10S2 |
|---|---|
Molecular Weight |
134.3 g/mol |
IUPAC Name |
5-methylthiolane-3-thiol |
InChI |
InChI=1S/C5H10S2/c1-4-2-5(6)3-7-4/h4-6H,2-3H2,1H3 |
InChI Key |
FVYBPSNFZOTVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CS1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


